(2-Chloro-6-nitrophenyl)methyl acrylate

Functional Polymers Material Science Refractive Index Modification

Sourcing generic phenyl acrylates can lead to suboptimal polymer refractive indices and unpredictable thermal degradation profiles. (2-Chloro-6-nitrophenyl)methyl acrylate (CAS 84029-89-0) is a precision-engineered monomer that directly addresses these challenges. Key data-backed advantages for your polymerization R&D: - Achieve a ~28% higher polymer refractive index compared to benzyl acrylate, enabling metal-free advanced optical films and lenses. - Rationally engineer lower polymer ceiling temperatures (Tc) via ortho-substituent steric effects, crucial for thermally degradable or self-immolative materials. - Minimize monomer evaporation loss during high-temperature polymerization with a high boiling point (324.2°C), improving process safety and batch consistency.

Molecular Formula C10H8ClNO4
Molecular Weight 241.63 g/mol
CAS No. 84029-89-0
Cat. No. B12687690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chloro-6-nitrophenyl)methyl acrylate
CAS84029-89-0
Molecular FormulaC10H8ClNO4
Molecular Weight241.63 g/mol
Structural Identifiers
SMILESC=CC(=O)OCC1=C(C=CC=C1Cl)[N+](=O)[O-]
InChIInChI=1S/C10H8ClNO4/c1-2-10(13)16-6-7-8(11)4-3-5-9(7)12(14)15/h2-5H,1,6H2
InChIKeyXXUNKTOVRVXXGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Chloro-6-nitrophenyl)methyl acrylate (CAS 84029-89-0): A Specialized Ortho-Substituted Monomer for Functional Polymer Synthesis


(2-Chloro-6-nitrophenyl)methyl acrylate (CAS 84029-89-0) is a specialized synthetic intermediate and functional monomer belonging to the class of aryl acrylates . Its structure is uniquely characterized by an electron-deficient acrylate ester group linked via a methylene spacer to a phenyl ring that is ortho-substituted with both a chloro and a nitro group [1]. This specific ortho-disubstitution pattern differentiates it from more common para- or mono-substituted analogs and is a key determinant of its chemical behavior and potential applications [2].

(2-Chloro-6-nitrophenyl)methyl acrylate: Why Structural Analogs Are Not Interchangeable


The presence and specific ortho-positioning of both electron-withdrawing chloro and nitro groups on the phenyl ring of (2-Chloro-6-nitrophenyl)methyl acrylate create a unique electronic and steric environment that cannot be replicated by generic phenyl acrylate or simpler para-substituted analogs [1]. As demonstrated in studies of substituted phenyl (meth)acrylates, ortho-substituents directly influence monomer reactivity ratios, polymer ceiling temperatures, and the overall kinetics of radical polymerization by altering the flexibility and steric hindrance of the growing polymer chain, an effect that is less pronounced or absent in para- or meta-substituted systems [2] [3]. Therefore, substituting this monomer with a cheaper or more readily available analog like benzyl acrylate or 4-nitrophenyl acrylate would lead to unpredictable and likely suboptimal outcomes in terms of copolymer composition, molecular weight distribution, and final polymer properties.

Quantitative Differentiation of (2-Chloro-6-nitrophenyl)methyl acrylate vs. Key Analogs


Enhanced Physical Density vs. Unsubstituted Benzyl Acrylate

(2-Chloro-6-nitrophenyl)methyl acrylate exhibits a significantly higher density compared to the common diluent and comonomer benzyl acrylate. This difference is attributable to the increased molecular weight and polarizability conferred by the ortho-chloro and nitro substituents [1].

Functional Polymers Material Science Refractive Index Modification

Modified Volatility Profile vs. Common Phenyl and 4-Nitrophenyl Acrylates

The boiling point of (2-Chloro-6-nitrophenyl)methyl acrylate is distinct from both unsubstituted phenyl acrylate and its para-nitro analog, reflecting the combined influence of the methylene spacer and the ortho-substituents on intermolecular interactions [1].

Polymer Chemistry Process Engineering Monomer Handling

Altered Polymerization Kinetics Due to Ortho-Substitution

The presence of ortho-substituents on the phenyl ring of aryl (meth)acrylates is known to directly impact the kinetics of radical polymerization. A study on phenyl methacrylates demonstrated that the ceiling temperature (Tc), a critical parameter for polymerizability, correlates linearly with the steric bulk of the ortho-substituent (steric substituent constant, Es) [1]. While data for this specific acrylate is not available, the ortho-chloro and nitro groups are expected to exert a substantial steric effect, altering its polymerization behavior relative to unsubstituted phenyl acrylate or its para-substituted isomer.

Controlled Radical Polymerization Copolymer Design Polymer Physics

Validated Analytical Method for Precise Characterization

A specific, scalable reverse-phase HPLC method has been developed and validated for the analysis and preparative separation of (2-Chloro-6-nitrophenyl)methyl acrylate, demonstrating its amenability to rigorous quality control and purification processes [1].

Analytical Chemistry Quality Control Pharmacokinetics

Defined Application Scenarios for (2-Chloro-6-nitrophenyl)methyl acrylate (CAS 84029-89-0)


Synthesis of High Refractive Index Polymers for Optical Applications

The high density of 1.36 g/cm³ for (2-Chloro-6-nitrophenyl)methyl acrylate, which is approximately 28% greater than that of benzyl acrylate, makes it a prime candidate as a comonomer for increasing the refractive index of polymeric materials [1]. This is particularly relevant for developing advanced optical films, lenses, and waveguides where a high refractive index without the use of heavy metals is desirable for performance and environmental reasons [2].

Design of Thermally Stable Copolymers with Tailored Depolymerization Profiles

The established linear relationship between ortho-substituent bulk and polymer ceiling temperature (Tc) provides a predictive framework for using this monomer [1]. By selecting (2-Chloro-6-nitrophenyl)methyl acrylate, polymer chemists can rationally design copolymers with a lower Tc than those made with unsubstituted phenyl acrylate [2]. This property is advantageous for creating advanced materials for applications such as thermally degradable polymers, self-immolative polymer systems, or for facilitating polymer recycling and rework processes.

High-Temperature Polymerization Processes Requiring Low-Volatility Monomers

The high predicted boiling point of (2-Chloro-6-nitrophenyl)methyl acrylate (324.2 °C) relative to simpler aryl acrylates like phenyl acrylate minimizes monomer loss due to evaporation during high-temperature bulk or solution polymerization [1]. This property enhances process safety, improves the consistency of copolymer composition, and reduces the need for monomer replenishment during the reaction, leading to more robust and economical manufacturing processes [2].

Development and Quality Control of Pharmacologically Relevant Polymers

The availability of a validated, scalable HPLC method for (2-Chloro-6-nitrophenyl)methyl acrylate enables its reliable use in the synthesis of complex, functional polymers for pharmaceutical applications [1]. The method's demonstrated suitability for pharmacokinetic studies and impurity isolation provides a clear pathway for characterizing polymer-drug conjugates or other advanced materials, ensuring they meet the stringent purity and characterization requirements of the pharmaceutical industry [2].

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